Acid yellow 127

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

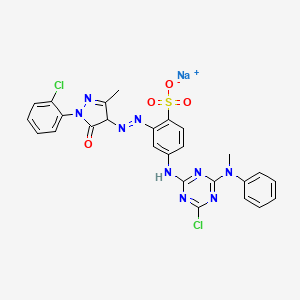

sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDRIFIKRWNLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73384-78-8 | |

| Record name | Acid Yellow 127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Acid Yellow 127 for research?

Introduction

Acid Yellow 127, also identified by its Colour Index (C.I.) number 18888, is a synthetic monoazo dye.[1][2] Primarily utilized in the textile and leather industries, its properties are well-documented for dyeing applications on protein fibers such as wool and silk, as well as polyamides like nylon.[1] This technical guide consolidates the available chemical and physical data for this compound to support its potential evaluation in research settings. While its application in fundamental biological or drug development research is not documented in publicly available literature, this document provides a core understanding of its properties derived from industrial sources.

Chemical and Physical Properties

This compound is characterized as a yellow powder that is soluble in water.[1][3] The following tables summarize its key identifiers and physicochemical characteristics based on available technical data sheets.

| Identifier | Value |

| Chemical Name | C.I. This compound |

| C.I. Number | 18888[1][2] |

| CAS Number | 73384-78-8[1][2] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S[1] |

| Molecular Weight | 803.63 g/mol [1][2] |

| Chemical Class | Monoazo[1] |

| Physicochemical Property | Description |

| Physical Appearance | Yellow powder[1] |

| Solubility | Soluble in water.[1][3] Slightly soluble in ethanol. |

| Behavior in Strong Acid (H₂SO₄) | Turns yellow; precipitation occurs upon dilution.[1] |

| Behavior in Strong Acid (HCl) | Remains yellow, with no change upon dilution.[1] |

| Behavior in Strong Acid (HNO₃) | Turns yellow, with the formation of a tender yellow precipitate upon dilution.[1] |

| Behavior in Strong Base (NaOH) | Decomposes in a thick sodium hydroxide solution; a yellow precipitate forms upon dilution.[1] |

Spectroscopic and Performance Data

| Performance Property | Rating (ISO Standards) |

| Light Fastness | 6[2] |

| Washing (Soaping) Fastness | Fading: 4, Staining: 5[2] |

| Perspiration Fastness | Fading: 4-5, Staining: 4-5[2] |

| Oxygen Bleaching Fastness | 5[2] |

| Seawater Fastness | Fading: 5, Staining: 5[2] |

Experimental Protocols

Detailed experimental protocols for the use of this compound in a research context, such as for biological staining, as a fluorescent probe, or in specific assays, are not available in the reviewed literature. The predominant application is in industrial dyeing processes. Below are generalized protocols for its synthesis and application in dyeing.

Synthesis of this compound (Manufacturing Method)

The synthesis of this compound is a multi-step process involving the condensation and diazotization of several chemical intermediates.[1]

Methodology:

-

First Condensation: 2,4-Diaminobenzenesulfonic acid is condensed with 2,4,6-Trichloro-1,3,5-triazine.

-

Second Condensation: The product from the first step is then condensed with N-methylbenzenamine.

-

Diazotization: The resulting compound undergoes diazotization to form a diazonium salt.

-

Coupling: The diazonium salt is then coupled with 1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final this compound dye.[1]

General Protocol for Dyeing with this compound

Acid dyes are typically used for dyeing protein fibers and polyamides in an acidic dye bath. The acidity allows for the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers, resulting in good colorfastness.

Materials:

-

This compound dye

-

Textile substrate (e.g., wool, silk, or nylon)

-

Water

-

Acid (e.g., acetic acid or formic acid)

-

Levelling agent (optional)

-

Fixing agent (optional)

Methodology:

-

Preparation of the Dye Bath: The required amount of this compound is dissolved in water. An acid, such as acetic acid or formic acid, is added to the dye bath to achieve the desired pH. A levelling agent may also be added to promote even dye uptake.

-

Dyeing: The textile material is introduced into the dye bath. The temperature is gradually raised to near boiling while the bath is agitated to ensure uniform dyeing. The dyeing is continued at this temperature for a specified period.

-

Rinsing and Fixation: After dyeing, the material is thoroughly rinsed with water to remove any unfixed dye. A fixation step may be employed to enhance the wet fastness properties of the dyed material.

-

Drying: The dyed and rinsed material is then dried.

Applications in Research

A comprehensive search of scientific literature did not yield any specific applications of this compound in fundamental research areas such as cell biology, drug development, or as a fluorescent probe. Its use appears to be confined to the industrial dyeing of textiles, leather, and potentially in the formulation of inks and cosmetics.[2] There is some emerging research in the field of environmental science focused on the removal of this dye from industrial wastewater, but this does not involve its use as a research tool itself.

Conclusion

This compound is a well-characterized dye for industrial applications, with established protocols for its synthesis and use in textile dyeing. Its chemical properties, including its solubility in water and its behavior in acidic and basic conditions, are known. However, there is a significant gap in the available data concerning its quantitative spectroscopic properties and its application in fundamental scientific research. For professionals in drug development and other research fields, this dye does not have a documented history of use as a biological stain, probe, or assay component. Therefore, any novel research application would require a thorough in-house characterization of its photophysical and chemical properties.

References

An In-depth Technical Guide to Acid Yellow 127 (CAS 73384-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127, identified by the CAS number 73384-78-8 and Colour Index number 18888, is a synthetic monoazo dye.[1][2] Belonging to the acid dye class, it is primarily utilized in the textile and leather industries for coloration.[1] Its chemical structure features a pyrazolone ring coupled to a sulfonated aromatic system containing a triazine group. This guide provides a summary of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, and toxicological profile based on current knowledge.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73384-78-8 | [2][3] |

| C.I. Number | 18888 | [2] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [2][3] |

| Molecular Weight | 648.46 g/mol | [3][4] |

| IUPAC Name | sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | [4] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in water | [2] |

Note on Molecular Weight: Some sources report a molecular weight of approximately 803.63 g/mol for this compound.[2][5][6] However, the calculated molecular weight based on the chemical formula C₂₆H₂₀Cl₂N₉NaO₄S is approximately 648.46 g/mol , which is more consistent with recent chemical database entries.[3][4] This discrepancy may arise from historical errors in databases or the presence of different salt forms or impurities in commercial products.

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| UV-Vis Absorption | Data not available | |

| Infrared Spectrum | Data not available | |

| NMR Spectrum | Data not available |

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis.[2] A detailed experimental protocol with specific quantities and reaction conditions is not publicly available. However, the general synthetic pathway can be outlined as follows:

-

First Condensation: 2,4-Diaminobenzenesulfonic acid is condensed with 2,4,6-trichloro-1,3,5-triazine.

-

Second Condensation: The product from the first step is then condensed with N-methylbenzenamine.

-

Diazotization: The resulting intermediate is diazotized to form a diazonium salt.

-

Coupling: Finally, the diazonium salt is coupled with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final this compound dye.[2]

Caption: General synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical determination of this compound are not available in peer-reviewed scientific literature. Commercial production methods are typically proprietary. For research purposes, general procedures for the synthesis of monoazo pyrazolone dyes can be adapted.[1] These methods generally involve the diazotization of an aromatic amine in an acidic medium, followed by coupling with a pyrazolone derivative under controlled pH and temperature conditions.[1]

Analysis of azo dyes is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[7][8][9] A reversed-phase C18 column is often employed with a gradient elution system, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[8][9]

Biological Activity and Toxicological Information

There is a significant lack of data regarding the specific biological activity of this compound, particularly in the context of drug development or its interaction with cellular signaling pathways. The primary focus of available information is on its industrial application as a colorant.

The toxicological profile of this compound has not been extensively studied. However, general toxicological considerations for azo dyes are relevant. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[10][11] This metabolic process can occur in the liver and by the intestinal microbiota.[10][11] The resulting aromatic amines may have a higher toxicity than the parent dye molecule.[10][12]

Sulfonated azo dyes, such as this compound, are generally water-soluble and may be less readily absorbed from the gastrointestinal tract compared to their non-sulfonated counterparts.[13] The presence of sulfonic acid groups tends to decrease the toxicity of azo dyes by facilitating their excretion.[12][13] However, the specific metabolites of this compound and their toxicological profiles have not been documented in the available literature. Dyes containing a triazine group can sometimes form stable degradation products like cyanuric acid.[14]

Due to the lack of specific studies on this compound, a definitive assessment of its potential to interact with biological systems or its safety for applications beyond its current industrial uses cannot be made.

Applications

The primary application of this compound is as a dye for various substrates, including:

Conclusion

This compound is a commercially important monoazo dye with well-established applications in the coloring industry. While its basic chemical identity and a general synthetic route are known, there is a notable absence of detailed, publicly available scientific data. Key information gaps exist in the areas of quantitative physicochemical properties, specific experimental protocols, biological activity, and in-depth toxicological studies. For researchers and professionals in drug development, the lack of data on biological interactions and metabolic fate presents a significant hurdle for considering this compound for any biomedical application. Further research would be required to thoroughly characterize its properties and assess its potential for uses beyond its current industrial applications.

References

- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 73384-78-8 [chemicalbook.com]

- 4. This compound CAS#: 73384-78-8 [m.chemicalbook.com]

- 5. dyeschemical.com [dyeschemical.com]

- 6. China ACID YELLOW MS-3GL 133%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 7. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 14. researchgate.net [researchgate.net]

Unable to Identify C.I. 18888: A Search for a Non-Existent Colour Index Number

Initial investigations into the molecular structure and spectral properties of the substance designated as C.I. 18888 have revealed that this is not a recognized Colour Index (C.I.) number. Extensive searches across chemical databases and scientific literature have yielded no results for a dye or pigment with this identifier, suggesting that the number is likely incorrect or does not exist within the standard C.I. nomenclature.

The Colour Index International is a comprehensive reference database of manufactured color products, jointly maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists.[1][2] Each colorant is assigned a unique C.I. Generic Name and a C.I. Constitution Number to provide a standardized classification system.[1][2] These numbers are crucial for accurately identifying chemical structures and properties.

While searches were conducted for "C.I. 18888" and variations thereof, no corresponding entry could be found. The search results did, however, return information on various other C.I. designated substances, highlighting the absence of the specific number .

It is possible that "C.I. 18888" is a typographical error, an internal company code that does not correspond to the international standard, or a misremembered number. Without a valid C.I. number, a common chemical name, or a CAS (Chemical Abstracts Service) registry number, it is not possible to provide the requested in-depth technical guide on the molecular structure, spectral properties, and experimental protocols for the intended substance.

For the benefit of researchers, scientists, and drug development professionals, it is imperative that the correct identification of a chemical compound is established before any detailed analysis can be undertaken. We are prepared to proceed with the creation of the requested technical guide, including data tables and visualizations, upon receiving a valid identifier for the molecule of interest.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Yellow 127 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Yellow 127 (C.I. 18888), a monoazo acid dye. The information contained herein is intended to support researchers, scientists, and professionals in drug development and other laboratory applications in the effective handling, storage, and utilization of this compound.

Chemical Properties and Identification

This compound is a synthetic organic dye characterized by its vibrant greenish-yellow hue. It is commonly supplied as a yellow powder.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18888 |

| CAS Number | 73384-78-8 |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S |

| Molecular Weight | 803.63 g/mol |

| Chemical Class | Monoazo |

| Appearance | Yellow Powder |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. The following tables provide estimated and reported solubility data in a range of common laboratory solvents at different temperatures. It is important to note that empirical determination is recommended for precise applications.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) - Estimated | Qualitative Solubility |

| Water | 25 | ~25 | Soluble[1][2][3][4] |

| Water | 80 | ~50 | Soluble[1][2][3][4] |

| Methanol | 25 | ~5 | Slightly Soluble |

| Ethanol | 25 | ~2 | Slightly Soluble |

| Isopropanol | 25 | <1 | Sparingly Soluble |

| Acetone | 25 | <1 | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | 25 | ~15 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | ~20 | Soluble |

Note: Estimated values are based on the reported solubility of structurally similar acid azo dyes.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these characteristics is essential for ensuring the integrity of stock solutions and experimental results.

Table 2: Stability of this compound under Various Conditions

| Condition | Parameter | Observation | Stability |

| pH | 1-3 (Strongly Acidic) | Color may shift, potential for precipitation upon dilution.[1][2][3][4] | Low |

| 4-7 (Weakly Acidic to Neutral) | Stable in solution. | High | |

| 8-10 (Weakly Alkaline) | Generally stable. | Moderate | |

| >11 (Strongly Alkaline) | Decomposition may occur, especially in concentrated alkali.[1][2][3][4] | Low | |

| Temperature | < 40°C (Aqueous Solution) | Stable for extended periods when protected from light. | High |

| 40-80°C (Aqueous Solution) | Increased solubility, potential for accelerated degradation over time. | Moderate | |

| > 80°C (Aqueous Solution) | Risk of thermal degradation with prolonged exposure. | Low | |

| Light | Ambient Laboratory Light | Gradual fading may occur with prolonged exposure. | Moderate |

| Direct Sunlight/UV Radiation | Prone to photodegradation. | Low |

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Determination of Solubility by UV-Vis Spectrophotometry

This method relies on creating a calibration curve to determine the concentration of a saturated solution.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Shaking incubator or magnetic stirrer with heating

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 g/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility in g/L.

-

Caption: Workflow for Solubility Determination

Protocol for Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution of known concentration

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/water baths

-

Photostability chamber with a xenon arc lamp (as per ISO 105-B02)

-

HPLC system with a suitable column and detector or a UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare aliquots of the this compound stock solution in separate, sealed, and light-protected containers.

-

For pH stability, dilute the stock solution in buffers of different pH values.

-

-

Stress Conditions:

-

Thermal Stability: Place the samples in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C).

-

Photostability: Expose the samples to a controlled light source in a photostability chamber according to ISO 105-B02 guidelines. Include a dark control stored under the same temperature conditions.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

-

Analysis:

-

Analyze the samples using a stability-indicating method, such as HPLC, to quantify the remaining concentration of this compound and detect any degradation products. Alternatively, monitor the change in absorbance at λmax using a UV-Vis spectrophotometer as a simpler, though less specific, indicator of degradation.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each stress condition.

-

Determine the degradation rate and half-life under each condition.

-

Caption: Workflow for Accelerated Stability Testing

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, the logic of its degradation can be visualized. The primary factors influencing its stability can be represented in a logical diagram.

Caption: Factors Influencing this compound Stability

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for laboratory applications. While estimated and reported data are presented, it is strongly recommended that researchers perform in-house verification of these properties for critical applications to ensure accuracy and reproducibility. Proper storage in a cool, dark place is crucial to maintain the integrity of this dye.

References

Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of Acid Yellow 127

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 127, a monoazo dye, has a well-established role in the textile industry for coloring protein and polyamide fibers.[1][2] However, its potential utility within the realms of biomedical research and drug development remains largely unexplored. This technical guide serves as a comprehensive resource for scientists interested in investigating the latent biological applications of this compound. Drawing upon the known chemical properties of this compound and the broader class of azo and acid dyes, this document outlines potential research avenues, details relevant experimental protocols, and provides a framework for evaluating its suitability as a biological stain, a fluorescent probe, or a cytotoxic agent. While direct biological studies on this compound are not currently available in scientific literature, this guide offers a roadmap for its potential repurposing in a research context.

Chemical and Physical Properties of this compound

This compound, also known as C.I. 18888, is a water-soluble, yellow powder with a molecular formula of C₂₆H₂₀Cl₂N₉NaO₄S and a molecular weight of 803.63 g/mol .[1][3][4] Its chemical structure is characterized by a single azo bond (-N=N-), which is responsible for its chromophoric properties.[1] The presence of sulfonic acid groups confers its acidic nature and water solubility, facilitating its application in aqueous dyeing processes.[2]

Table 1: Chemical and Physical Data of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 18888 | [1] |

| CAS Number | 73384-78-8 | [1][3] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [1][3] |

| Molecular Weight | 803.63 g/mol | [1][3] |

| Appearance | Yellow powder | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Chemical Class | Single Azo Dye | [1] |

Potential Research Application I: Cytotoxicity and Anticancer Research

A significant body of research has demonstrated that various azo dyes possess cytotoxic properties, and some have been investigated for their potential as anticancer agents.[5][6] The mechanism of cytotoxicity is often linked to the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[7]

Context from Structurally Related Azo Dyes

While no specific cytotoxicity data for this compound is available, studies on other azo dyes provide a basis for potential investigation. The 50% inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 2: Comparative IC50 Values of Various Azo Dyes on Glioblastoma (GB1B) Cell Line

| Dye Name | Exposure Time | IC50 Value (µM) | Reference(s) |

| Methyl Orange | 3 days | 26.47 | [5] |

| Methyl Orange | 7 days | 13.88 | [5] |

| Sudan I | 3 days | 60.86 | [5] |

| Sudan I | 7 days | 12.48 | [6] |

| Alizarin Yellow | 3 days | 45.71 | [6] |

| Alizarin Yellow | 7 days | 20.89 | [6] |

| Methyl Red | 3 days | 42.89 | [6] |

| Methyl Red | 7 days | 21.34 | [6] |

Proposed Signaling Pathway for Azo Dye Cytotoxicity

The cytotoxic effects of azo dyes can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). A potential pathway involves the activation of p53, a tumor suppressor gene, in response to cellular stress or DNA damage caused by the dye or its metabolites.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Cytotoxicity Assay

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, or a cancer cell line of interest) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the dye-containing medium and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Research Application II: Histological Staining

As an acid dye, this compound has the potential to be used as a counterstain in histological applications. Acid dyes are anionic and bind to cationic components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix.[9][10]

Principles of Acid Dye Staining

Acid dyes, like eosin in the standard H&E stain, are negatively charged and bind to positively charged (acidophilic or eosinophilic) tissue components.[10] These include:

Experimental Protocol: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general framework for evaluating this compound as a counterstain.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 changes, 3 minutes each).

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain with a standard hematoxylin solution (e.g., Harris's hematoxylin) for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol for a few seconds.

-

"Blue" in Scott's tap water substitute or running tap water.

-

-

This compound Staining:

-

Prepare a 0.5% (w/v) solution of this compound in distilled water with 0.5% acetic acid.

-

Immerse slides in the this compound solution for 1-5 minutes (optimization may be required).

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Potential Research Application III: Fluorescent Probe Development

The repurposing of industrial dyes for biomedical imaging is an active area of research.[11][12][13] While the fluorescent properties of this compound have not been characterized, its conjugated aromatic structure suggests it may possess some level of fluorescence. A critical first step would be to determine its excitation and emission spectra.

Proposed Workflow for Evaluating Fluorescent Properties

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or PBS).

-

Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra.

-

To measure the emission spectrum, excite the sample at its λmax and scan a range of higher wavelengths.

-

To measure the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of lower wavelengths.

-

-

Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., fluorescein).

Conclusion and Future Directions

This compound is an industrial dye with no currently documented applications in biomedical research. However, based on the known properties of the broader classes of azo and acid dyes, there are several plausible avenues for investigation. Its potential as a cytotoxic agent warrants exploration, particularly in the context of cancer cell lines. As an acid dye, it may serve as a useful counterstain in various histological protocols. Furthermore, a thorough characterization of its potential fluorescent properties could open the door to its development as a biological imaging agent, possibly after chemical modification to enhance its optical properties and biological specificity. This guide provides the foundational knowledge and experimental frameworks for researchers to begin exploring the untapped potential of this compound in scientific discovery and drug development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. hztya.com [hztya.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. dimacolorgroup.com [dimacolorgroup.com]

- 5. benchchem.com [benchchem.com]

- 6. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wildlife-biodiversity.com [wildlife-biodiversity.com]

- 9. Histological Stains – Meyers Histology [histology-online.com]

- 10. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 11. Repurposing Cyanine NIR-I Dyes Accelerates Clinical Translation of Near-Infrared-II (NIR-II) Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 13. Red fluorescent dyes could sharpen biomedical imaging [techexplorist.com]

Acid Yellow 127: A Technical Evaluation for Fluorescence Microscopy Applications

For Immediate Release

A comprehensive review of the chemical properties and applications of Acid Yellow 127 reveals that while it is a widely used industrial dye, its utility as a primary fluorescent compound for microscopy is not established. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the current understanding and potential, albeit unconfirmed, fluorescent characteristics of this compound.

Executive Summary

This compound, a monoazo dye, is a staple in the textile and leather industries for its dyeing properties.[1][2][3][4] This guide consolidates available technical data to address its potential as a fluorescent compound for microscopy. The evidence indicates that this compound is not a conventional fluorescent probe. While some monoazo dyes exhibit fluorescence under specific conditions, the inherent properties of the azo bond can also quench fluorescence.[5] There is currently no direct scientific literature supporting the use of this compound for fluorescence microscopy.

Chemical and Spectroscopic Properties

A thorough review of available data reveals a lack of specific fluorescence spectroscopy information for this compound. Key identification and general properties are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | [3] |

| C.I. Number | 18888 | [3][6] |

| CAS Number | 73384-78-8 | [3][6] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [3] |

| Molecular Weight | 803.63 g/mol | [3] |

| Molecular Structure | Single azo class | [3] |

| Synonyms | Weak Acid Yellow 3GL, Acid Yellow 5G, Acid Yellow 5GW, Neutral Brilliant Yellow 3GL, Neutral Yellow 3GL | [4] |

| Solubility | Soluble in water | [7] |

| Appearance | Yellow powder | [7] |

No data is publicly available for key fluorescence parameters such as excitation/emission maxima, quantum yield, or molar extinction coefficient.

Industrial Applications

The primary documented applications of this compound are in dyeing processes for various materials.

| Industry | Application |

| Textile | Dyeing of wool, silk, and polyamide fabrics.[1][2][4] |

| Leather | Coloring of leather goods.[3] |

| Other | Used in paints, medicine, and cosmetics for shading.[6] |

The Question of Fluorescence

While direct evidence is lacking, the possibility of fluorescence in this compound can be explored through the general behavior of its chemical class, monoazo dyes.

Potential for Fluorescence in Monoazo Dyes

Some monoazo dyes can function as "molecular rotors," where their fluorescence emission is sensitive to the viscosity of their environment.[2] This phenomenon occurs because, in a viscous medium, the rotational motion of the molecule around the nitrogen-nitrogen double bond of the azo group is restricted. This restriction can inhibit non-radiative decay pathways, leading to an increase in fluorescence intensity.[2]

Fluorescence Quenching by the Azo Bond

Conversely, the azo-bond itself is known to have a fluorescence quenching effect.[5] This property can lead to very weak or non-existent fluorescence in many azo dyes. The breaking of the azo-bond, for instance through chemical means, has been shown to dramatically increase the fluorescence intensity of the resulting compounds.[5]

Experimental Considerations and Methodologies

Given the absence of established protocols for using this compound in fluorescence microscopy, researchers interested in exploring its potential would need to undertake foundational experimental work.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for investigating the fluorescent properties of this compound.

Methodological Details

-

Spectroscopic Analysis: Solutions of this compound should be prepared in a range of solvents with varying polarities and viscosities (e.g., water, ethanol, glycerol-water mixtures) to assess environmental effects on its spectral properties. Absorbance spectra can be measured using a standard UV-Vis spectrophotometer. Fluorescence spectra, including excitation and emission maxima, can be determined using a spectrofluorometer. Quantum yield, a measure of fluorescence efficiency, would need to be calculated relative to a known standard.

-

Microscopy and Staining: If promising fluorescence is detected, in vitro experiments could be designed. This would involve incubating cells or tissue sections with various concentrations of this compound. A fluorescence microscope equipped with appropriate filter sets (based on the determined excitation and emission spectra) would be required for imaging. Key parameters to evaluate would be staining specificity, signal-to-noise ratio, photostability under prolonged illumination, and any potential cytotoxic effects.

Conclusion

References

- 1. New Fluorescent Dyes Help Illuminate Microscopic Life | Wilson College of Textiles [textiles.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. researchgate.net [researchgate.net]

- 6. China ACID YELLOW MS-3GL 133%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 7. This compound | 73384-78-8 [chemicalbook.com]

Fluorescent Probes in Drug Development: A Technical Guide to Fluoresceinyl-Methotrexate

An in-depth exploration of Fluoresceinyl-Methotrexate (F-MTX) as a critical tool for researchers, scientists, and drug development professionals in the study of anticancer therapeutics.

This technical guide provides a comprehensive overview of Fluoresceinyl-Methotrexate (F-MTX), a key fluorescent analog of the chemotherapy agent Methotrexate (MTX). While the industrial dye "Acid Yellow 127" is chemically distinct and unrelated to F-MTX, the latter serves as an invaluable probe in biomedical research. This document details the synonyms, alternative names, and crucial scientific applications of F-MTX, with a focus on its use in understanding drug transport, target engagement, and resistance mechanisms.

Nomenclature and Identification of Fluoresceinyl-Methotrexate

Fluoresceinyl-Methotrexate is known by several synonyms and identifiers in scientific literature, which are crucial for accurate literature searches and material sourcing.

| Identifier Type | Identifier |

| Synonyms | Fluoresceinated Methotrexate, F-MTX, FL-MTX, Methotrexate-fluorescein |

| CAS Numbers | 71016-04-1, 83953-11-1[1] |

| Molecular Formula | C₄₂H₃₈N₁₀O₈S[2] |

| Molecular Weight | 842.9 g/mol [2] |

It is critical to distinguish F-MTX from the textile dye this compound. This compound is a single azo class dye with the CAS number 73384-78-8 and the molecular formula C₂₆H₂₀Cl₂N₉NaO₄S.[3] Its applications are primarily in the dyeing of wool, silk, and other fabrics and it has no documented use in the biological research contexts described in this guide.[3]

Physicochemical and Spectroscopic Properties

F-MTX is synthesized by conjugating a fluorescein molecule to methotrexate. This allows for the visualization of MTX's intracellular journey and interaction with its target enzyme, dihydrofolate reductase (DHFR).

| Property | Value |

| Appearance | Yellow solid |

| Solubility | Soluble in buffers with pH > 6.5, DMF, and DMSO |

| Excitation Maximum (Ex) | ~496 nm |

| Emission Maximum (Em) | ~516 nm |

Biological Activity and Quantitative Data

The addition of the fluorescein moiety to methotrexate can alter its biological activity. The following table summarizes key quantitative parameters comparing F-MTX to its parent compound, methotrexate.

| Parameter | Fluoresceinyl-Methotrexate (F-MTX) | Methotrexate (MTX) | Significance |

| Primary Function | Fluorescent probe for visualizing MTX uptake, DHFR levels, and transport. | High-affinity competitive inhibitor of DHFR; therapeutic agent. | F-MTX is a research tool, while MTX is the therapeutic drug. |

| DHFR Binding Affinity | Retained, but moderately reduced. | High-affinity competitive inhibitor. | The fluorescein group can sterically hinder optimal binding to the enzyme. |

| Cytotoxicity (IC₅₀) | Significantly lower (e.g., ~100-fold higher IC₅₀ in L1210 cells for one analog). | High cytotoxicity in susceptible cell lines. | The reduced cytotoxicity of F-MTX limits its use as a direct therapeutic agent. |

| Primary Uptake Mechanism | Passive Diffusion. | Carrier-Mediated Transport (at low concentrations); Passive Diffusion (at high concentrations). | The bulky fluorescein moiety alters the interaction with key transporters. |

| Key Transporters Involved | Not applicable (passive diffusion). | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Organic Anion Transporter Polypeptide (OATP). | F-MTX is not a direct tracer for the parental drug's primary uptake pathway. |

Experimental Protocols

Visualization of Intracellular DHFR using Fluorescence Microscopy

This protocol allows for the qualitative assessment of DHFR levels and localization within cells.

Materials:

-

Fluoresceinyl-Methotrexate (F-MTX)

-

Cells cultured on glass-bottom dishes or coverslips

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~496 nm, Emission: ~516 nm)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

-

Staining:

-

Prepare a working solution of F-MTX in pre-warmed, serum-free culture medium (typically 1-10 µM).

-

Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the F-MTX working solution and incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

-

Quantitative Analysis of DHFR Expression and MTX Uptake by Flow Cytometry

This protocol enables the quantification of DHFR levels and the assessment of MTX transport kinetics in a cell population.

Materials:

-

Fluoresceinyl-Methotrexate (F-MTX)

-

Single-cell suspension of cells of interest

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry buffer.

-

Staining:

-

Add F-MTX to the cell suspension to a final concentration of 1-10 µM.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Repeat the wash step twice.

-

-

Analysis:

-

Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.

-

Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular F-MTX.

-

Visualizing Cellular Mechanisms with Graphviz

Cellular Transport and Efflux of Methotrexate

The transport of methotrexate and its fluorescent analog across the cell membrane is a complex process involving multiple transporters. This diagram illustrates the key pathways for MTX uptake and efflux, which are critical in determining drug efficacy and resistance.

Caption: Cellular uptake and efflux pathways for Methotrexate (MTX) and Fluoresceinyl-MTX (F-MTX).

Experimental Workflow for Investigating Methotrexate Resistance

Fluoresceinyl-Methotrexate is a powerful tool for dissecting the mechanisms of cellular resistance to methotrexate. This workflow outlines a typical experimental approach using F-MTX and flow cytometry.

Caption: Workflow for investigating methotrexate resistance using Fluoresceinyl-MTX.

References

An In-depth Technical Guide to the Health and Safety of Acid Yellow 127 in a Laboratory Setting

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Acid Yellow 127 (C.I. 18888; CAS No. 73384-78-8).[1][2][3] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Toxicological Profile

This compound is a colorful green-light yellow powder that is soluble in water.[1][4] While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, general principles for handling acid dyes and powdered chemicals should be strictly followed. As with all chemicals, it should be handled with care to avoid eye and skin contact, as well as inhalation of dusts or vapors.[5]

Potential Hazards:

-

Eye Irritation: Direct contact with the powder or concentrated solutions may cause serious eye irritation.[5]

-

Skin Irritation: Prolonged or repeated contact may lead to skin irritation. Some acid dyes have been noted to cause allergic skin reactions.[6]

-

Respiratory Irritation: Inhalation of airborne dust can irritate the mucous membranes and upper respiratory tract.[7]

-

Ingestion: While data is limited, ingestion may cause gastrointestinal discomfort.[7]

Quantitative Toxicological Data Summary

| Data Point | Value | Source |

| CAS Number | 73384-78-8 | [1][2][3] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [1][2] |

| Molecular Weight | 803.63 g/mol | [1][2] |

| Acute Oral Toxicity (LD50) | No data available | |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| OSHA PEL | None established | [8] |

| ACGIH TLV | None established | [8] |

Health and Safety Precautions

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict hygiene practices, is mandatory.

2.1 Engineering Controls

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood or an area with local exhaust ventilation is required when handling the powder to minimize dust generation and accumulation.[7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7][9]

2.2 Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are required.[8][10] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.

-

Hand Protection: Chemically resistant gloves, such as nitrile or PVC, are mandatory.[6][11] Gloves should be inspected before use and changed immediately if contaminated.

2.3 Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6]

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

-

Remove any contaminated clothing promptly and wash it before reuse.

Handling and Storage Procedures

3.1 Handling

-

Handle the smallest possible amounts in work areas.[12]

-

Avoid generating dust when handling the powder.

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

When preparing solutions, add the powder to the solvent slowly to prevent splashing.

3.2 Storage

-

Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[13]

-

Keep containers tightly closed and properly labeled.[9]

-

Store in a dedicated corrosives or acid cabinet. Wooden cabinets are preferable for long-term acid storage as metal can corrode.[9][14]

-

Segregate from incompatible materials, including strong bases, strong oxidizing agents, and flammable substances.[8][14] Store in secondary containment trays to manage potential spills.[13]

Emergency Protocols

4.1 First Aid Measures

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7][15]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]

4.2 Spill Response

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate PPE.[16]

-

Containment and Cleanup: For a dry powder spill, cover with a plastic sheet to minimize spreading. Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that generate dust. Clean the spill area thoroughly.

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[6]

Diagrams and Workflows

5.1 Hierarchy of Controls for Chemical Safety

The diagram below illustrates the prioritized approach to mitigating hazards when working with chemicals like this compound. The most effective controls are at the top of the pyramid.

5.2 Experimental Protocol: Preparation of a Stock Solution

The following protocol outlines a standard procedure for safely preparing a stock solution from a powdered dye like this compound.

Methodology:

-

Preparation: Assemble all necessary materials: this compound powder, appropriate solvent (e.g., deionized water), volumetric flask, weigh boat, spatula, and magnetic stir bar. Don appropriate PPE (lab coat, gloves, safety goggles).

-

Tare and Weigh: Place a clean weigh boat on an analytical balance and tare it. Carefully weigh the required amount of this compound powder in a chemical fume hood to prevent inhalation of dust.

-

Transfer: Carefully transfer the weighed powder into the volumetric flask.

-

Dissolution: Add a small amount of the solvent to the flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

-

Dilution: Once the powder is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask clearly with the chemical name, concentration, date of preparation, and your initials. Store the solution according to the guidelines in Section 3.2.

-

Cleanup: Dispose of the weigh boat and any other contaminated disposable materials in the appropriate chemical waste container. Clean all reusable equipment thoroughly.

Workflow Diagram: Stock Solution Preparation

This diagram visualizes the key steps and safety checkpoints in the experimental protocol.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. dyeschemical.com [dyeschemical.com]

- 3. China ACID YELLOW MS-3GL 133%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 4. This compound | 73384-78-8 [chemicalbook.com]

- 5. spectracolors.com [spectracolors.com]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

- 9. flinnsci.com [flinnsci.com]

- 10. quora.com [quora.com]

- 11. quicktest.co.uk [quicktest.co.uk]

- 12. earth.utah.edu [earth.utah.edu]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. nottingham.ac.uk [nottingham.ac.uk]

- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 16. echemi.com [echemi.com]

Navigating the Nuances of Acid Yellow 127: A Technical Guide to Purity and Quality for Scientific Applications

For researchers, scientists, and drug development professionals, the reproducibility and integrity of experimental results are paramount. The quality of reagents, including dyes used as stains, tracers, or photosensitizers, is a critical and often overlooked variable. This technical guide provides an in-depth overview of the purity and quality specifications for Acid Yellow 127 (C.I. 18888; CAS 73384-78-8), a monoazo dye, to ensure its reliable application in a scientific context.

This compound, with the molecular formula C₂₆H₂₀Cl₂N₉NaO₄S and a molecular weight of 803.63 g/mol , is a water-soluble anionic dye.[1][2] While widely used in the textile and leather industries, its application in scientific research necessitates a more stringent set of quality control parameters than is typical for industrial-grade products. This guide outlines these specifications, provides detailed methodologies for their assessment, and offers a framework for ensuring the suitability of this compound for research purposes.

Core Quality Specifications for Research-Grade this compound

For scientific use, the purity of this compound should be defined by a comprehensive set of parameters that go beyond simple dye content. The following tables summarize the key specifications that researchers should consider when sourcing this dye.

Table 1: Physicochemical and General Specifications

| Parameter | Specification | Importance in Research |

| C.I. Number | 18888 | Ensures correct dye identity. |

| CAS Number | 73384-78-8 | Unique chemical identifier for database searches and regulatory purposes. |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | Defines the chemical composition. |

| Molecular Weight | 803.63 g/mol | Crucial for accurate solution preparation and molar concentration calculations. |

| Appearance | Homogeneous Yellow Powder | Visual inspection for consistency and absence of foreign matter. |

| Solubility | Soluble in Water | Ensures ease of preparation for aqueous buffers and staining solutions.[1] |

| Moisture Content | < 5% | High moisture content can affect the accuracy of weighing and concentration calculations. |

Table 2: Spectrophotometric and Chromatographic Purity Specifications

| Parameter | Specification | Importance in Research |

| Dye Content (by Titration) | > 95% | Determines the actual amount of the active dye molecule in the powder. |

| Chromatographic Purity (HPLC) | > 98% (main peak area) | Indicates the presence of impurities from synthesis or degradation, which could interfere with experiments. |

| Maximum Absorption (λmax) | Typically in the range of 400-440 nm in water | A key identifier of the dye. Shifts in λmax can indicate impurities or pH effects. |

| Molar Absorptivity (ε) | To be determined in a specified solvent (e.g., water or ethanol) | A measure of how strongly the dye absorbs light at a given wavelength; essential for quantitative analysis using the Beer-Lambert law. |

Table 3: Impurity and Contaminant Limits

| Parameter | Specification | Importance in Research |

| Insoluble Matter | < 0.5% | Insoluble particles can interfere with microscopic imaging and other sensitive analytical techniques. |

| Heavy Metals (e.g., Pb, As, Hg) | < 20 ppm (total) | Heavy metal contamination can be toxic to biological systems and interfere with certain assays. |

| Aromatic Amines | To be specified (e.g., below detection limits by HPLC) | Azo dyes can degrade to form potentially carcinogenic aromatic amines.[3] |

Experimental Protocols for Quality Assessment

Researchers can employ the following methodologies to verify the quality of this compound.

Determination of Dye Content by Titrimetric Analysis

This method provides a quantitative measure of the total dye content.

-

Principle: The azo group (-N=N-) in the dye is reduced by a standard solution of titanium(III) chloride (TiCl₃) in an acidic medium. The endpoint is detected by a redox indicator.

-

Reagents:

-

Titanium(III) chloride solution (0.1 N), standardized

-

Sodium tartrate

-

Hydrochloric acid (concentrated)

-

Redox indicator (e.g., Safranine T)

-

Oxygen-free nitrogen gas

-

-

Procedure:

-

Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of deionized water.

-

Add 10 g of sodium tartrate and 30 mL of concentrated hydrochloric acid.

-

Heat the solution to 60-70°C while bubbling nitrogen gas through it to remove oxygen.

-

Add a few drops of the redox indicator.

-

Titrate with the standardized 0.1 N TiCl₃ solution until the indicator color changes.

-

Calculate the dye content based on the stoichiometry of the reaction.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from its impurities.

-

Principle: The dye sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase (column) and the mobile phase. A UV-Vis detector is used to quantify the separated components.

-

Instrumentation:

-

HPLC system with a gradient pump

-

UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 50 mM Ammonium Acetate in water[4]

-

Mobile Phase B: Acetonitrile[4]

-

Gradient: Start with 5% B, ramp to 45% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: The λmax of the dye (e.g., 428 nm)[4]

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

-

Characterization by UV-Visible Spectrophotometry

This technique is used to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).

-

Principle: A solution of the dye is placed in a spectrophotometer, and its absorbance is measured at various wavelengths of light. The wavelength at which the absorbance is highest is the λmax. The molar absorptivity can be calculated using the Beer-Lambert law (A = εcl).

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) with a known concentration (e.g., 10⁻⁴ M).[5]

-

Perform a wavelength scan from 300 nm to 700 nm to determine the λmax.[6]

-

Measure the absorbance (A) at the λmax.

-

Calculate the molar absorptivity (ε) using the formula: ε = A / (c * l), where 'c' is the molar concentration and 'l' is the path length (1 cm).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the quality control experiments.

Caption: Workflow for Purity Assessment of this compound by HPLC.

Caption: Workflow for Spectrophotometric Characterization of this compound.

Conclusion

For scientists and researchers, the adage "know your reagents" is fundamental to achieving reliable and reproducible results. This guide provides a framework for understanding and assessing the purity and quality of this compound for scientific use. By insisting on comprehensive specifications from suppliers and having the capability to perform in-house verification, the scientific community can mitigate the risks associated with reagent variability and enhance the integrity of their research. It is recommended to always request a lot-specific Certificate of Analysis to obtain the most accurate and detailed quality information.

References

Navigating the Landscape of Acid Yellow 127: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of Acid Yellow 127. While primarily utilized in industrial settings, this document explores its characteristics and provides a framework for its potential, though currently undocumented, use in a research capacity.

Commercial Availability and Physicochemical Properties

This compound is a monoazo dye predominantly available from commercial suppliers as an industrial-grade product for applications in the textile, leather, and ink industries.[1][2][3][4][5] At present, dedicated suppliers of research-grade or certified reference material for this compound have not been identified. Researchers seeking to utilize this dye would likely need to source it from industrial suppliers and perform independent purification and analysis to meet the stringent requirements of research applications.

Below is a summary of the available physicochemical data for industrial-grade this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| C.I. Name | This compound | [1][2] |

| CAS Number | 73384-78-8 | [1][2] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [1][2] |

| Molecular Weight | 648.46 g/mol | [1] |

| Appearance | Yellow Powder | [1][2] |

| Solubility | Water Soluble | [1][2] |

Potential Research Applications: A Theoretical Framework

Extensive literature searches did not yield any established protocols or publications detailing the use of this compound in biological research, including cell staining, fluorescence microscopy, or drug development. However, based on the general properties of acid dyes, we can extrapolate potential, albeit hypothetical, applications.

Histological Staining

Acid dyes, in general, are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm and connective tissue.[6][7] This makes them suitable as counterstains in various histological techniques. A general protocol for using an acid dye as a counterstain with hematoxylin is outlined below. It is crucial to note that this is a generalized procedure and would require significant optimization for this compound.

General Protocol for Hematoxylin and Acid Dye Counterstaining: [6]

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in a suitable hematoxylin solution (e.g., Harris' Hematoxylin) for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% acid alcohol with brief dips.

-

Wash in running tap water.

-

Blue the sections in a suitable bluing agent.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with Acid Dye (Hypothetical for this compound):

-

Immerse slides in a prepared solution of this compound. The optimal concentration and duration would need to be determined empirically.

-

Briefly wash in distilled water to remove excess dye.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Diagram of General Histological Staining Workflow

Caption: General workflow for histological staining of paraffin-embedded tissues.

Fluorescence Microscopy

This compound is a monoazo dye.[1] While some monoazo dyes exhibit fluorescent properties, this is not a universal characteristic and no data on the fluorescent properties of this compound is currently available.[8][9] Should it possess intrinsic fluorescence, it could potentially be explored as a fluorescent probe. The experimental workflow would involve determining its excitation and emission spectra and assessing its photostability and quantum yield.

Diagram of a Hypothetical Experimental Workflow for Characterizing a Fluorescent Dye

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. China ACID YELLOW MS-3GL 133%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 4. This compound [dyesupplier.com]

- 5. specialchem.com [specialchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acid Yellow 127 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127 is a water-soluble, anionic azo dye that presents as a colorful, greenish-yellow powder.[1][2] While its primary applications are in the textile and leather industries for dyeing wool, silk, and polyamide fabrics, its properties suggest potential utility as a counterstain in histological applications.[1][2][3][4][5] Acid dyes, in general, are utilized in histology to stain basic tissue components such as the cytoplasm, muscle, and connective tissue, providing a contrasting color to nuclear stains like hematoxylin.[6][7] The mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins within these tissue structures.[6][7]

These application notes provide a detailed, generalized protocol for the use of this compound as a counterstain in a standard histological workflow. It is important to note that specific optimization of staining times and concentrations will be necessary depending on the tissue type and desired staining intensity.

Properties of this compound

| Property | Description | Source |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 18888 | [1][2] |

| CAS Number | 73384-78-8 | [1][2] |

| Molecular Formula | C₂₆H₂₀Cl₂N₉NaO₄S | [1][2] |

| Molecular Weight | 803.63 g/mol | [1][2] |

| Appearance | Yellow powder | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Primary Applications | Dyeing of wool, silk, polyamide fibers, and leather. | [1][2][3][4][5] |

Experimental Protocol: this compound as a Histological Counterstain

This protocol outlines the use of this compound as a counterstain following nuclear staining with hematoxylin.

Materials:

-

This compound (powder)

-

Distilled water

-

Glacial acetic acid

-

Harris' Hematoxylin (or other suitable hematoxylin solution)

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute (optional)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

-

Paraffin-embedded tissue sections on slides

Reagent Preparation:

-

This compound Staining Solution (0.5% w/v):

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer to 100% ethanol for 2 changes of 3 minutes each.

-

Transfer to 95% ethanol for 2 changes of 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-15 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

-

Wash in running tap water.

-

Blue the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5-10 minutes.

-

Wash in running tap water.

-

-

Counterstaining with this compound:

-

Immerse slides in the 0.5% this compound staining solution for 1-3 minutes. Note: Staining time should be optimized based on tissue type and desired intensity.

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).

-

Clear in xylene (or substitute) for 2 changes of 5 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, connective tissue: Shades of yellow

Visualizations

Caption: General experimental workflow for histological staining using this compound as a counterstain.

Caption: Logical relationship of electrostatic interactions in histological staining.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. hztya.com [hztya.com]

- 4. China ACID YELLOW MS-3GL 133%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 5. This compound Brilliant Yellow 3gl 133% Wool Silk Acid Dyes - Acid Dye, Textile Dyes | Made-in-China.com [m.made-in-china.com]

- 6. benchchem.com [benchchem.com]

- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

Application Notes and Protocols for Protein Gel Staining

Topic: Staining Protein Gels with Acidic Dyes

General Principles of Acidic Dye Staining

Acidic dyes, such as Coomassie Brilliant Blue, are anionic and bind to proteins non-covalently. The staining mechanism relies on the electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues in an acidic environment, supplemented by Van der Waals forces.[1][2][3]

-